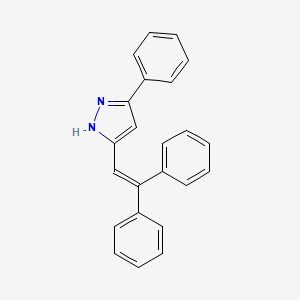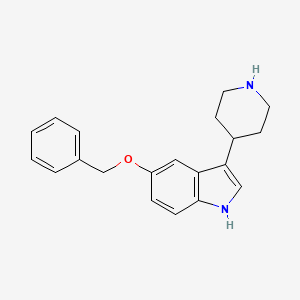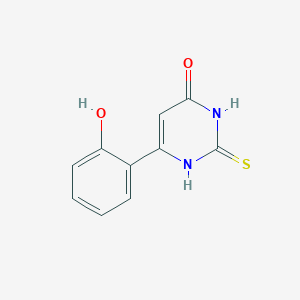
1-(2-Furylmethylideneamino)-3-hexadecylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-ylmethylene)-N-hexadecylhydrazinecarbothioamide is a compound that belongs to the class of hydrazinecarbothioamides. This compound is characterized by the presence of a furan ring, a hydrazinecarbothioamide group, and a long hexadecyl chain. The furan ring is a five-membered aromatic ring containing one oxygen atom, which imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethylene)-N-hexadecylhydrazinecarbothioamide typically involves the condensation reaction between furan-2-carbaldehyde and N-hexadecylhydrazinecarbothioamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete condensation. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(Furan-2-ylmethylene)-N-hexadecylhydrazinecarbothioamide can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and solvent flow rate, ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Furan-2-ylmethylene)-N-hexadecylhydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The hydrazinecarbothioamide group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions are typically carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated furan derivatives.
Applications De Recherche Scientifique
2-(Furan-2-ylmethylene)-N-hexadecylhydrazinecarbothioamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2-(Furan-2-ylmethylene)-N-hexadecylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions through its hydrazinecarbothioamide group, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, the furan ring can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. These mechanisms contribute to the compound’s antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar structure but with a hydroxybenzohydrazide group instead of a hexadecyl chain.
5,5’-(Furan-2-ylmethylene)bis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione): Contains a bis-uracil derivative instead of a hydrazinecarbothioamide group.
Uniqueness
2-(Furan-2-ylmethylene)-N-hexadecylhydrazinecarbothioamide is unique due to its long hexadecyl chain, which imparts lipophilic properties and enhances its ability to interact with lipid membranes
Propriétés
Numéro CAS |
6302-77-8 |
|---|---|
Formule moléculaire |
C22H39N3OS |
Poids moléculaire |
393.6 g/mol |
Nom IUPAC |
1-[(E)-furan-2-ylmethylideneamino]-3-hexadecylthiourea |
InChI |
InChI=1S/C22H39N3OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-22(27)25-24-20-21-17-16-19-26-21/h16-17,19-20H,2-15,18H2,1H3,(H2,23,25,27)/b24-20+ |
Clé InChI |
UEJMGWNRKNPEME-HIXSDJFHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCNC(=S)N/N=C/C1=CC=CO1 |
SMILES canonique |
CCCCCCCCCCCCCCCCNC(=S)NN=CC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Imino-5-[(1H-indol-3-yl)methyl]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12907771.png)





![(3S)-N,N-bis[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12907804.png)
![5-[(Benzoylcarbamothioyl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B12907811.png)

![2,2'-[(2-Methylbutane-1,1-diyl)bis(sulfanediylmethylene)]difuran](/img/structure/B12907826.png)
![(14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine)](/img/structure/B12907829.png)
![6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12907832.png)
![2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B12907833.png)

